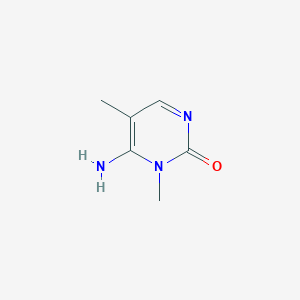
3,5-Dimethylcytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylcytosine is a modified nucleobase derived from cytosine, a fundamental component of DNA and RNA. This compound features methyl groups attached to the third and fifth positions of the cytosine ring, which can significantly alter its chemical properties and biological functions. The study of such modified nucleobases is crucial in understanding epigenetic regulation and the broader implications of DNA modifications in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylcytosine typically involves the methylation of cytosine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,5-Dimethylcytosine can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form hydroxymethyl or formyl derivatives.
Reduction: Reduction reactions can convert the methyl groups back to hydrogen atoms.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions include hydroxymethylcytosine, formylcytosine, and various substituted cytosine derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
3,5-Dimethylcytosine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of methylation on nucleobase reactivity and stability.
Biology: Investigated for its role in epigenetic regulation and gene expression.
Industry: Utilized in the development of synthetic DNA and RNA for various biotechnological applications.
作用機序
The mechanism by which 3,5-Dimethylcytosine exerts its effects involves the alteration of DNA methylation patterns. Methylation at the third and fifth positions can affect the binding of transcription factors and other proteins to DNA, thereby influencing gene expression. The compound can also interact with enzymes involved in DNA methylation and demethylation, such as DNA methyltransferases and ten-eleven translocation enzymes.
類似化合物との比較
Similar Compounds
5-Methylcytosine: A well-known epigenetic marker involved in gene silencing.
5-Hydroxymethylcytosine: Formed by the oxidation of 5-methylcytosine and associated with active gene transcription.
1,5-Dimethylcytosine: Another methylated cytosine derivative with different methylation positions.
Uniqueness
3,5-Dimethylcytosine is unique due to its specific methylation pattern, which can lead to distinct biological and chemical properties compared to other methylated cytosines. Its study provides insights into the broader implications of DNA methylation and the potential for novel therapeutic applications.
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
6-amino-1,5-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-4-3-8-6(10)9(2)5(4)7/h3H,7H2,1-2H3 |
InChIキー |
NBBUDOUYOXDRLG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=O)N=C1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Carbamoylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B13858313.png)
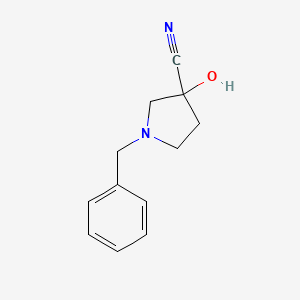
![2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile](/img/structure/B13858323.png)

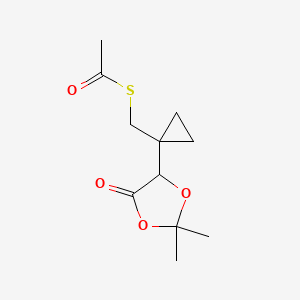
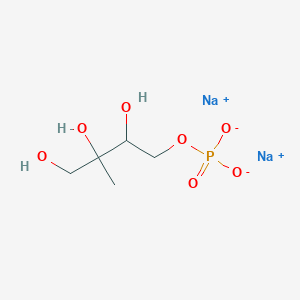
![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)



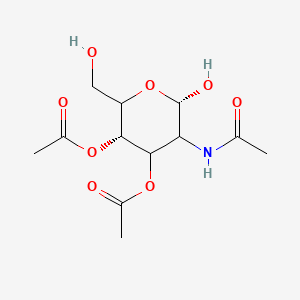
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
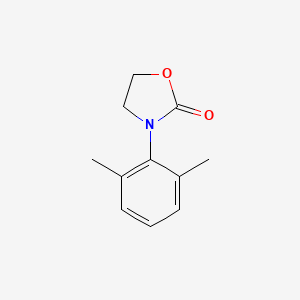
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
